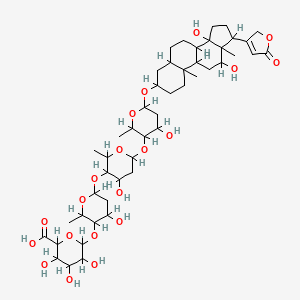

DG-Gluc

Description

Structure

2D Structure

Properties

CAS No. |

68325-31-5 |

|---|---|

Molecular Formula |

C47H72O20 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

6-[6-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O20/c1-19-39(64-34-16-29(49)40(20(2)61-34)65-35-17-30(50)41(21(3)62-35)66-44-38(55)36(53)37(54)42(67-44)43(56)57)28(48)15-33(60-19)63-24-8-10-45(4)23(13-24)6-7-26-27(45)14-31(51)46(5)25(9-11-47(26,46)58)22-12-32(52)59-18-22/h12,19-21,23-31,33-42,44,48-51,53-55,58H,6-11,13-18H2,1-5H3,(H,56,57) |

InChI Key |

PQQJLQOVPLELNH-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)O)O |

Synonyms |

DG-Gluc digoxin-16'-glucuronide |

Origin of Product |

United States |

Mechanistic Foundations of 2 Deoxy D Glucose Action

Interference with Glycolytic Pathways

As a glucose mimic, 2-DG directly obstructs the process of glycolysis, the central pathway for glucose catabolism and energy production. nih.govmdpi.comnih.gov This interference occurs at multiple levels, beginning with its entry into the cell and culminating in the disruption of downstream metabolic fluxes.

2-DG enters cells using the same transport proteins as glucose, primarily the glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). mdpi.commdpi.com It competes with glucose for binding to these transporters, thereby reducing the rate of glucose uptake. nih.govmdpi.combesjournal.com The expression of these transporters, such as GLUT1 and GLUT3, is often elevated in cancer cells, leading to a higher uptake of 2-DG in these cells compared to normal tissues. mdpi.comwikipedia.orgnih.gov This competitive inhibition is a critical first step in the action of 2-DG, as it directly limits the availability of the primary cellular fuel, glucose. besjournal.com

Interactive Table: Cellular Uptake Mechanisms of 2-DG

| Transporter Family | Specific Transporters | Role in 2-DG Uptake |

|---|---|---|

| Glucose Transporters (GLUTs) | GLUT1, GLUT3, GLUT4 | Facilitated diffusion of 2-DG across the cell membrane. mdpi.comnih.gov |

Once inside the cell, 2-DG is a substrate for hexokinase, the enzyme that catalyzes the first committed step of glycolysis. patsnap.complos.org Hexokinase phosphorylates 2-DG at the 6-position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.compnas.org This phosphorylation traps the molecule within the cell because the newly added phosphate (B84403) group is charged, preventing it from diffusing back across the cell membrane. mdpi.com

The accumulation of 2-DG-6-P is a key event in the inhibitory action of 2-DG. nih.govnih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be readily metabolized by the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase (also known as glucose-6-phosphate isomerase). wikipedia.orgpatsnap.compnas.org This is because 2-DG lacks the hydroxyl group at the C-2 position, which is essential for the isomerization reaction to fructose-6-phosphate. nih.govmdpi.com As a result, 2-DG-6-P builds up in the cell and acts as a competitive inhibitor of phosphoglucose isomerase, effectively blocking the glycolytic pathway. pnas.orgnih.gov Furthermore, the high intracellular levels of 2-DG-6-P can lead to feedback inhibition of hexokinase, further reducing glucose phosphorylation and glycolytic flux. nih.govpatsnap.comnih.gov

The glycolytic intermediate glucose-6-phosphate is a crucial branch point, feeding into not only glycolysis but also the pentose (B10789219) phosphate pathway (PPP). The PPP is vital for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key reducing agent for antioxidant defense and anabolic processes, as well as precursors for nucleotide synthesis. physiology.org By inhibiting the upstream enzyme hexokinase and causing a decrease in glucose-6-phosphate levels, 2-DG can indirectly limit the flux through the PPP. pnas.orgnih.gov This can lead to decreased NADPH production, potentially increasing cellular oxidative stress. mdpi.com Conversely, the inhibition of phosphoglucose isomerase by 2-DG-6-P could theoretically lead to an increased influx of the existing glucose-6-phosphate into the PPP. pnas.orgnih.gov The net effect of 2-DG on the PPP can therefore be complex and context-dependent.

Alterations in Cellular ATP Production and Energy Homeostasis

Modulation of Protein Glycosylation and Endoplasmic Reticulum Stress

Beyond its well-established role as a glycolysis inhibitor, 2-DG also significantly impacts protein N-glycosylation, a critical post-translational modification that occurs in the endoplasmic reticulum (ER). mdpi.comwikipedia.orgaai.org This is because 2-DG is also a structural analog of mannose, a key sugar in the synthesis of the oligosaccharide chains that are attached to proteins. nih.govmdpi.com

Interactive Table: Effects of 2-DG on Cellular Pathways

| Pathway | Key Enzyme/Process Affected | Consequence of 2-DG Action |

|---|---|---|

| Glycolysis | Hexokinase, Phosphoglucose Isomerase | Inhibition of ATP production, energy stress. nih.govpatsnap.compnas.org |

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase (indirectly) | Potential alteration of NADPH and nucleotide precursor synthesis. pnas.orgnih.gov |

| N-linked Glycosylation | Oligosaccharide chain elongation | Formation of truncated glycoproteins, leading to ER stress. mdpi.comaai.org |

Interference with N-linked Glycosylation Pathways

2-Deoxy-D-glucose significantly disrupts the process of N-linked glycosylation, a crucial post-translational modification essential for the proper folding, stability, and function of many proteins. aai.orgaacrjournals.org This interference stems from its structural resemblance to mannose, a key sugar component in the synthesis of the dolichol-linked oligosaccharide precursor required for glycosylation. mdpi.complos.org

When 2-DG is present, it can be mistakenly incorporated into the growing oligosaccharide chain in place of mannose. mdpi.com Due to the absence of a hydroxyl group at the C-2 position, this incorporation leads to the truncation of the N-glycan chain. mdpi.com This results in the synthesis of incomplete and misfolded glycoproteins. aacrjournals.org The disruption of N-linked glycosylation by 2-DG has been shown to be a more potent mechanism of its action in certain tumor cells under normal oxygen conditions than its inhibition of glycolysis. nih.gov

The effects of 2-DG on N-linked glycosylation can be reversed by the addition of exogenous D-mannose. aai.orgplos.org Mannose competes with 2-DG, thereby restoring the normal synthesis of the oligosaccharide precursor and subsequent protein glycosylation. aai.orgplos.org This reversibility highlights the specific nature of 2-DG's interference with this pathway.

Table 1: Effects of 2-Deoxy-D-Glucose on N-linked Glycosylation

| Cellular Process | Effect of 2-Deoxy-D-Glucose | Key Findings | Citations |

| N-glycan Synthesis | Inhibition and truncation of the oligosaccharide chain. | 2-DG is incorporated in place of mannose, halting chain elongation. | mdpi.com |

| Protein Folding | Production of misfolded glycoproteins. | Incomplete glycosylation prevents proper protein conformation. | aacrjournals.org |

| Cellular Viability | Can induce cell death, particularly in certain tumor types. | This effect is often more potent than that of glycolysis inhibition. | nih.gov |

| Reversibility | Effects can be rescued by exogenous D-mannose. | Mannose competes with 2-DG, restoring normal glycosylation. | aai.orgplos.org |

Induction of Endoplasmic Reticulum Stress Responses

The accumulation of misfolded and under-glycosylated proteins in the endoplasmic reticulum (ER) due to 2-DG's interference with N-linked glycosylation triggers a cellular stress response known as the Unfolded Protein Response (UPR). wikipedia.orgoncotarget.comnih.gov The UPR is a signaling network aimed at restoring ER homeostasis by reducing the load of new proteins entering the ER, increasing the folding capacity, and enhancing the degradation of misfolded proteins. oncotarget.comnih.gov

Treatment with 2-DG leads to the upregulation of key UPR markers. oncotarget.com One such marker is the glucose-regulated protein 78 (GRP78), an ER chaperone that is released from transmembrane stress sensors to bind to unfolded proteins. oncotarget.comnih.gov Another key player is the C/EBP-homologous protein (CHOP), a transcription factor that is induced during prolonged or severe ER stress and can mediate apoptosis. nih.govoncotarget.com

The induction of ER stress by 2-DG is a critical component of its cellular effects. mdpi.comnih.gov In some contexts, the level of ER stress induced by 2-DG, rather than the depletion of ATP from glycolysis inhibition, is the primary driver of cellular outcomes like autophagy. nih.gov For instance, the addition of mannose can reverse 2-DG-induced autophagy and ER stress markers without restoring ATP levels, indicating the primacy of the ER stress pathway. nih.gov

Table 2: 2-Deoxy-D-Glucose and the Endoplasmic Reticulum Stress Response

| UPR Marker/Process | Effect of 2-Deoxy-D-Glucose | Significance | Citations |

| GRP78 (BiP) | Upregulation | Indicates activation of the UPR to manage misfolded proteins. | oncotarget.comnih.gov |

| CHOP (GADD153) | Upregulation | Signals severe or prolonged ER stress, often leading to apoptosis. | nih.govoncotarget.com |

| Autophagy | Induction | Activated as a consequence of ER stress to clear aggregated proteins. | nih.govmdpi.com |

| Apoptosis | Induction | Can be triggered by sustained UPR activation and CHOP expression. | plos.orgnih.gov |

Influence on Oxidative Stress and Thiol Metabolism

2-Deoxy-D-glucose can induce metabolic oxidative stress by disrupting the balance of cellular redox systems, particularly thiol metabolism. nih.govtandfonline.com This effect is linked to its impact on glucose metabolism, which is a primary source of the reducing equivalent NADPH, crucial for maintaining the reduced state of glutathione (B108866) (GSH). mdpi.comtandfonline.com

Treatment with 2-DG has been shown to lead to an accumulation of glutathione disulfide (GSSG), the oxidized form of glutathione, and an increase in the NADP+/NADPH ratio. nih.gov This indicates a depletion of the cell's primary antioxidant defense, rendering it more vulnerable to oxidative damage. nih.gov The cytotoxicity induced by 2-DG in some cancer cells has been directly linked to this disruption in thiol metabolism. nih.govtandfonline.comaacrjournals.org

The thiol antioxidant N-acetylcysteine (NAC) has been shown to protect cells from the cytotoxic effects of 2-DG. nih.govaacrjournals.org NAC can reverse the 2-DG-induced accumulation of GSSG and augment intracellular cysteine pools, thereby restoring the cellular antioxidant capacity. nih.gov This demonstrates the critical role of oxidative stress in mediating the effects of 2-DG. In some cancer cell lines, treatment with 2DG has been observed to cause an increase in both total GSH and GSSG levels. researchgate.net

Table 3: Impact of 2-Deoxy-D-Glucose on Oxidative Stress and Thiol Metabolism

| Parameter | Effect of 2-Deoxy-D-Glucose | Implication | Citations |

| Glutathione (GSH) | Depletion of total GSH content. | Weakening of the primary antioxidant defense system. | aacrjournals.org |

| Glutathione Disulfide (GSSG) | Accumulation. | Indicates a shift towards an oxidized intracellular environment. | nih.govtandfonline.comnih.gov |

| NADP+/NADPH Ratio | Increase. | Reduced availability of NADPH for reductive biosynthesis and antioxidant regeneration. | nih.gov |

| Reactive Oxygen Species (ROS) | Increased steady-state levels of superoxide (B77818) and hydroperoxides. | Enhanced oxidative damage to cellular components. | nih.gov |

| Cell Viability | Can be reduced due to metabolic oxidative stress. | Disruption of thiol metabolism is a key mechanism of 2-DG-induced cell death. | nih.govtandfonline.com |

Interactions with Other Carbohydrate Metabolic Pathways (e.g., Mannose Metabolism)

The biological activities of 2-DG are intrinsically linked to its ability to interfere with the metabolism of other carbohydrates, most notably mannose. mdpi.commdpi.com As an analog of both glucose and mannose, 2-DG can competitively inhibit processes that utilize these sugars. mdpi.comnih.gov

The structural similarity to mannose is the basis for 2-DG's potent inhibition of N-linked glycosylation. plos.orgmdpi.com Cells utilize mannose to build the dolichol-linked oligosaccharide precursor, and 2-DG directly competes with mannose for incorporation into this structure. plos.org This competition is a key aspect of its mechanism, as the anti-endothelial and cytotoxic effects of 2-DG can be reversed by the addition of exogenous mannose, which does not affect the inhibition of glycolysis. plos.orgnih.gov This highlights that in certain contexts, the disruption of mannose metabolism is a more significant contributor to 2-DG's effects than its impact on glucose metabolism. plos.orgnih.gov

Cellular and Subcellular Effects of 2 Deoxy D Glucose

Regulation of Cellular Proliferation and Growth Dynamics

2-Deoxy-D-Glucose has been shown to be a potent inhibitor of cellular proliferation across a wide range of malignant cell lines. iiarjournals.org Its primary mechanism of action is the inhibition of glycolysis, a metabolic pathway that cancer cells are heavily reliant on for energy production, a phenomenon known as the "Warburg effect". mdpi.comnih.gov By competitively inhibiting glucose transport and the initial steps of glycolysis, 2-DG effectively slows down or halts cell division. iiarjournals.org

The anti-proliferative effects of 2-DG are not uniform across all cell types, with responses ranging from a slowdown in proliferation to complete growth arrest. iiarjournals.org In some instances, 2-DG can induce a cell cycle arrest, often at the G0/G1 or G2/M phases. iiarjournals.orgspandidos-publications.com For example, a G0/G1 blockade has been observed in human histiocytic lymphoma U 937 cells, as well as in SKOV3 and MSTO-211H cell lines. iiarjournals.org This cytostatic effect can be accompanied by the induction of cell death, depending on the specific cell line and its metabolic vulnerabilities. iiarjournals.org

Notably, the growth of certain cancer cell lines that are resistant to conventional therapies like cisplatin (B142131) and radiation has been shown to be inhibited by 2-DG. iiarjournals.org The efficacy of 2-DG can be influenced by the tumor microenvironment. For instance, hypoxic conditions, which are common in solid tumors, can enhance the inhibitory effects of 2-DG on cell viability and colony formation ability in hepatoma cells. spandidos-publications.com

Interactive Table: Effects of 2-DG on Cellular Proliferation and Cell Cycle

| Cell Line | Origin | Effect of 2-DG | Cell Cycle Perturbation |

| Various | Ovarian, squamous, cerebral, hepatic, colonic, mesothelial | Slowed or halted division | G1/S and G2/M transition affected |

| SKOV3 | Ovarian Cancer | Growth arrest, moderate apoptosis | G0/G1 blockade |

| MSTO-211H | Mesothelioma | Growth arrest, massive apoptosis | G0/G1 blockade |

| U 937 | Histiocytic Lymphoma | Not specified | G0/G1 blockade |

| Hepatoma cells | Liver Cancer | Decreased cell viability, colony formation | G0/G1 arrest, increase in sub-G1 |

Induction of Programmed Cell Death Mechanisms

2-Deoxy-D-Glucose is a potent inducer of programmed cell death in various cancer cell types, employing multiple pathways to achieve this effect. mdpi.comiiarjournals.org The induction of cell death is often linked to the metabolic stress caused by glycolysis inhibition and the subsequent disruption of cellular homeostasis. nih.gov

2-DG can trigger apoptosis through both mitochondria-dependent (intrinsic) and -independent (extrinsic) pathways. iiarjournals.org A key event in the intrinsic pathway is the activation of pro-apoptotic proteins like Bax. nih.gov Inhibition of hexokinase by 2-DG can lead to the dephosphorylation of the pro-apoptotic protein Bad, causing Bax to translocate to the mitochondria. iiarjournals.org This event triggers the release of cytochrome c and the subsequent activation of the caspase cascade. iiarjournals.org Studies have shown that 2-DG treatment can lead to caspase-3 activation and the cleavage of Poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis. iiarjournals.orgspandidos-publications.com

The Bcl-2 family of proteins, which are key regulators of apoptosis, play a crucial role in mediating 2-DG-induced cell death. nih.govnih.govfrontiersin.orgresearchgate.net Overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect lymphoma cells from 2-DG-induced death, a protection that can be reversed by a Bcl-2 antagonist. nih.gov Furthermore, 2-DG can upregulate the expression of BH3-only proteins like Bim and Bmf, with Bim being a critical mediator of 2-DG's toxicity. nih.gov

In some cell types, 2-DG sensitizes cells to extrinsic apoptosis inducers like TNF-related apoptosis-inducing ligand (TRAIL). mdpi.com This sensitization can occur through the downregulation of anti-apoptotic proteins such as cFLIP. mdpi.com

2-DG is a known inducer of autophagy, a cellular process of self-digestion that can either promote survival or contribute to cell death. mdpi.comnih.govresearchgate.net The primary mechanism by which 2-DG induces autophagy appears to be through the induction of endoplasmic reticulum (ER) stress rather than solely through ATP depletion. nih.govnih.govaacrjournals.org As an analog of mannose, 2-DG can interfere with N-linked glycosylation, leading to the accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR). researchgate.netoncotarget.com

The induction of autophagy by 2-DG is evidenced by the conversion of LC3-I to its lipidated form, LC3-II, which is a key marker of autophagosome formation. nih.govplos.orgresearchgate.net In several cancer cell lines, treatment with 2-DG leads to an increase in LC3-II levels, as well as an increase in ER stress markers like Grp78 and CHOP. nih.govaacrjournals.org The addition of exogenous mannose can reverse 2-DG-induced autophagy and ER stress, but does not restore ATP levels, further supporting the role of ER stress in this process. nih.govresearchgate.net

In some contexts, autophagy induced by 2-DG can play a protective role, helping cells to survive the metabolic stress. nih.govnih.gov However, in other situations, particularly when ER stress is severe and prolonged, autophagy can lead to cell death. oncotarget.com The interplay between apoptosis and autophagy in response to 2-DG is complex and cell-type dependent.

Interactive Table: Key Molecular Events in 2-DG Induced Cell Death

| Process | Key Molecular Players/Events | Outcome |

| Apoptosis | Bax activation, Cytochrome c release, Caspase-3 activation, PARP cleavage, Upregulation of Bim | Cell death |

| Autophagy | ER stress (UPR activation), Increased Grp78 and CHOP, LC3-I to LC3-II conversion | Pro-survival or pro-death depending on context |

Apoptosis Pathways

Effects on Immune Cell Function and Metabolic Reprogramming

The metabolic state of immune cells is intricately linked to their function. 2-Deoxy-D-Glucose, by targeting glycolysis, can significantly modulate the activity and differentiation of various immune cell populations.

T-cell activation and differentiation are energy-intensive processes that rely on a metabolic switch towards glycolysis. aai.orgfrontiersin.org 2-DG, by inhibiting this metabolic reprogramming, can suppress T-cell effector functions. aai.orgnih.gov

Studies have shown that 2-DG can inhibit the proliferation of human CD4+ T cells following T-cell receptor (TCR) stimulation. aai.orgbiorxiv.org This inhibition is more pronounced in naive CD4+ T cells compared to memory T cells. biorxiv.orgresearchgate.net The suppression of proliferation is often accompanied by a reduction in the production of key effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor (TNF). aai.orgnih.govbiorxiv.org However, the effect on interleukin-2 (B1167480) (IL-2) production can be variable. nih.govbiorxiv.org

Interestingly, while 2-DG generally suppresses early T-cell activation, it can also promote the differentiation of certain T-cell subsets. biorxiv.orgresearchgate.net For instance, long-term culture in the presence of 2-DG can increase the frequency of IL-17-producing Th17 cells and regulatory T cells (Tregs). biorxiv.orgresearchgate.netbiorxiv.org The effect of 2-DG on T-cell function can be reversed by the addition of mannose, highlighting the role of glycosylation interference in its immunomodulatory effects. biorxiv.orgresearchgate.net

Currently, there is a lack of specific research findings directly detailing the modulation of Neutrophil Extracellular Trap (NET) formation by 2-Deoxy-D-Glucose within the provided search results. Further investigation into this specific area is required to provide a comprehensive overview.

Interactive Table: Effects of 2-DG on T-Cell Functions

| T-Cell Function | Effect of 2-DG | Key Findings |

| Proliferation | Inhibition | Suppresses TCR-mediated proliferation, especially in naive CD4+ T cells. aai.orgbiorxiv.org |

| Cytokine Production | Suppression (IFN-γ, TNF), Variable (IL-2) | Reduces IFN-γ and TNF secretion. aai.orgnih.govbiorxiv.org IL-2 production can be unaffected. nih.govbiorxiv.org |

| Differentiation | Promotion of Th17 and IL-17+ Tregs | Increases frequency of IL-17 secreting cells in long-term cultures. biorxiv.orgresearchgate.netbiorxiv.org |

| Conjugate Formation | Inhibition | Diminishes stable conjugate formation between T cells and target cells. nih.gov |

| Cytolytic Activity | Inhibition | Suppresses CTL-mediated killing. nih.gov |

Implications for Broader Immune Response Modulation

2-Deoxy-D-Glucose (2-DG) has been shown to modulate the immune system by affecting the function of various immune cells. nih.govbiorxiv.orgresearchgate.net In T cells, 2-DG can suppress early activation, proliferation, and the production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). biorxiv.org However, its effects are nuanced, as some studies report that 2-DG can promote the differentiation of IL-17-producing T helper (Th17) cells from memory T cells and regulatory T cells (Tregs). biorxiv.orgresearchgate.net Specifically, while glycolysis is crucial for the initial activation and proliferation of naive CD4+ T cells, memory T cell subsets are less affected. researchgate.net

The impact of 2-DG extends to macrophages, where it can influence their polarization. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. Research indicates that 2-DG can inhibit the polarization of macrophages towards the M2 phenotype. frontiersin.org Furthermore, in classically activated macrophages, 2-DG uptake is significantly increased, which is accompanied by an activation of the glycolytic pathway. spandidos-publications.com

Dendritic cells (DCs), which are crucial for initiating adaptive immune responses, are also affected by 2-DG. The inhibition of glycolysis by 2-DG can impair the maturation of DCs, leading to reduced expression of co-stimulatory molecules and hindering their ability to activate T cells. researchgate.net This suggests that the initiation of glycolytic metabolism is a critical step for full DC maturation and subsequent immune activation. researchgate.net

The modulation of the immune response by 2-DG is also linked to its ability to interfere with N-linked glycosylation of proteins. mdpi.com This can affect the function of various cell surface receptors and secreted proteins that are essential for immune cell communication and function. frontiersin.orgmdpi.com For instance, 2-DG has been found to inhibit the N-linked glycosylation of the IL-6 receptor subunit gp130, thereby attenuating cellular responses to the pro-inflammatory cytokine IL-6. nih.gov

Table 1: Effects of 2-Deoxy-D-Glucose on Immune Cell Subsets

| Cell Type | Effect of 2-Deoxy-D-Glucose | Research Findings |

|---|---|---|

| T Cells | Suppression of early activation and proliferation. biorxiv.org | Glycolysis is essential for TCR-mediated activation of naive CD4+ T cells but has less impact on memory subsets. researchgate.net |

| Promotion of IL-17 producing subsets. biorxiv.orgresearchgate.net | 2-DG treatment leads to a higher frequency of IL-17-secreting Th17 cells from memory and Treg subsets. researchgate.net | |

| Macrophages | Inhibition of M2 polarization. frontiersin.org | 2-DG can inhibit the expression of M2 macrophage markers in a dose-dependent manner. frontiersin.org |

| Increased uptake in activated macrophages. spandidos-publications.com | Classical activation of macrophages significantly increases 2-DG uptake and glycolysis. spandidos-publications.com | |

| Dendritic Cells | Impaired maturation. researchgate.net | Inhibition of glycolysis by 2-DG blocks the TLR-dependent expression of co-stimulatory molecules like CD40 and CD86. researchgate.net |

Alterations in Gene Expression and Protein Phosphorylation Status

2-DG significantly alters gene expression profiles and the phosphorylation status of key signaling proteins within immune cells, contributing to its immunomodulatory effects. These changes often target critical transcription factors and signaling pathways that govern immune cell activation and function.

In human CD4+ T cells, treatment with 2-DG, particularly in combination with metformin (B114582), has been shown to downregulate the expression of key transcription factors essential for metabolic reprogramming, such as MYC and HIF-1A. aai.org This suppression occurs at both the transcriptional and protein levels. aai.org Consequently, genes involved in glycolysis and glucose transport, including PKM, ALDOA, and SLC2A1, are also downregulated. aai.org Furthermore, studies have indicated that 2-DG treatment can lead to increased mRNA levels of transcription factors associated with memory T cell development, such as Bcl6, Tcf7, and Lef1, while decreasing the expression of genes encoding effector molecules like Prf1 and GzmB. babraham.ac.uk More recent research has shown that 2-DG can also upregulate the NK-specific transcription factors TOX2 and EOMES in human T cells. aai.orgnih.gov

In macrophages, 2-DG influences the NF-κB signaling pathway, a central regulator of inflammation. nih.govfrontiersin.orgspandidos-publications.com Research has demonstrated that 2-DG can reduce the activation of NF-κB in peritoneal macrophages of rats with adjuvant-induced arthritis. nih.gov This is associated with the activation of AMP-activated protein kinase (AMPK) via phosphorylation. nih.gov By suppressing NF-κB activation, 2-DG can modulate the expression of pro-inflammatory genes. nih.govspandidos-publications.com

A crucial aspect of 2-DG's effect on proteins is its interference with N-linked glycosylation. mdpi.comnih.govaai.org This post-translational modification is vital for the proper folding, stability, and function of many proteins, including cytokine receptors. nih.gov For example, 2-DG has been shown to inhibit the N-linked glycosylation of the IL-6 receptor gp130, which prevents its binding to IL-6 and the subsequent activation of downstream signaling pathways involving Janus kinases (JAKs). nih.gov Similarly, 2-DG can prevent the cell surface expression of NKG2D ligands by inhibiting their N-linked glycosylation. aai.org

Table 2: Documented Changes in Gene and Protein Expression due to 2-Deoxy-D-Glucose

| Molecule | Cell Type | Change in Expression/Phosphorylation | Implication |

|---|---|---|---|

| MYC | Human CD4+ T Cells | Downregulated | Suppression of metabolic reprogramming and T cell activation. aai.org |

| HIF-1A | Human CD4+ T Cells | Downregulated | Inhibition of glycolysis and T cell effector functions. aai.orgbabraham.ac.uk |

| Tcf7*, *Lef1*, *Bcl6 | CD8+ T Cells | Upregulated (mRNA) | Promotion of a memory T cell transcriptional program. babraham.ac.uk |

| TOX2, EOMES | Human T Cells | Upregulated | Acquisition of NK cell-like properties. aai.orgnih.gov |

| NF-κB | Macrophages | Reduced Activation | Attenuation of pro-inflammatory responses. nih.govspandidos-publications.com |

| AMPK | Macrophages | Increased Phosphorylation (Activation) | Modulation of macrophage polarization and metabolism. nih.gov |

| gp130 (IL-6R) | - | Inhibited N-linked glycosylation | Attenuation of IL-6 signaling. nih.gov |

| NKG2D Ligands | - | Inhibited N-linked glycosylation | Prevention of cell surface expression and immune recognition. aai.org |

Cellular Responses to Energy Stress Induced by 2-Deoxy-D-Glucose

By inhibiting glycolysis, 2-DG induces a state of energy stress within cells, triggering a variety of adaptive responses aimed at restoring cellular homeostasis. researchgate.netrndsystems.com These responses are critical in determining the ultimate fate of the cell, whether it be survival, functional alteration, or death.

One of the primary responses to the energy depletion caused by 2-DG is the activation of AMP-activated protein kinase (AMPK). nih.govbabraham.ac.uk AMPK acts as a cellular energy sensor; its activation, through phosphorylation, initiates signaling cascades that promote catabolic pathways to generate ATP while inhibiting anabolic processes that consume energy. nih.govbabraham.ac.uk In macrophages, AMPK activation by 2-DG has been linked to a shift in polarization and a reduction in inflammatory responses. nih.gov

Another significant consequence of 2-DG treatment is the induction of the unfolded protein response (UPR). rndsystems.comresearchgate.netnih.gov The UPR is a stress response pathway originating in the endoplasmic reticulum (ER) that is activated by an accumulation of unfolded or misfolded proteins. researchgate.netnih.gov 2-DG can trigger the UPR not only through energy depletion but also by interfering with N-linked glycosylation, a critical step in protein folding that occurs in the ER. researchgate.netmdpi.com Studies have shown a dose-dependent induction of the UPR in T cells treated with 2-DG, which may play a role in modulating cytokine secretion. researchgate.netnih.gov

The metabolic stress induced by 2-DG can also lead to a shift in cellular metabolism towards alternative energy sources. For instance, some studies suggest that in the presence of 2-DG, T cells may alter their metabolism to utilize fatty acid oxidation or the pentose (B10789219) phosphate (B84403) pathway. biorxiv.org This metabolic flexibility can influence the differentiation and function of T cell subsets. biorxiv.org

Table 3: Cellular Stress Responses to 2-Deoxy-D-Glucose

| Stress Response Pathway | Key Molecules/Events | Cellular Outcome |

|---|---|---|

| Energy Depletion Sensing | Activation (phosphorylation) of AMPK. nih.govbabraham.ac.uk | Inhibition of anabolic pathways, promotion of catabolism, modulation of immune cell polarization. nih.govbabraham.ac.uk |

| Unfolded Protein Response (UPR) | Induction of ER stress, activation of UPR sensors (e.g., IRE1, PERK, ATF6). rndsystems.comresearchgate.netnih.gov | Can lead to adaptive responses to restore ER homeostasis or trigger apoptosis if stress is prolonged. May modulate cytokine production. researchgate.netnih.gov |

| Metabolic Reprogramming | Shift towards alternative energy sources like fatty acid oxidation or pentose phosphate pathway. biorxiv.org | Influences immune cell differentiation and function, allowing adaptation to glucose-limited conditions. biorxiv.org |

Preclinical Investigations and Biological Systems Research of 2 Deoxy D Glucose

In Vitro Model Systems for Studying 2-Deoxy-D-Glucose Effects

Monolayer Cell Line-Based Studies (e.g., Cancer Cell Lines, Virally Infected Cells)

2-Deoxy-D-glucose (DG-Gluc), a glucose analog, has been extensively studied in monolayer cell line-based systems to understand its effects on cancer cells and virally infected cells. This compound competes with glucose for transport into the cell and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). mdpi.com This product cannot be further metabolized, leading to its accumulation within the cell, which in turn inhibits glycolysis and disrupts cellular energy balance. mdpi.comnih.gov

In cancer cell lines, research has demonstrated that this compound can induce cell death through apoptosis. nih.gov Studies on various cancer cell lines, including those from breast, prostate, ovarian, lung, and glioma cancers, have shown that this compound can sensitize these cells to conventional chemotherapeutic drugs. mdpi.comnih.gov For example, a non-toxic concentration of this compound was found to sensitize bladder cancer cells to doxorubicin (B1662922), cisplatin (B142131), and gemcitabine. mdpi.com However, the effectiveness of this compound can be cell-specific, as it was able to sensitize pancreatic tumor models to 5-fluorouracil (B62378) but not bladder cancer cells. nih.gov The response to this compound in cancer cells can vary, with outcomes ranging from a slowdown in proliferation and cell cycle arrest to significant apoptosis. iiarjournals.org In vitro studies on breast cancer cell lines showed that this compound treatment leads to decreased cell viability and clonogenic survival by inducing apoptosis. nih.gov Furthermore, in hepatocellular carcinoma (HCC) cell lines, this compound was shown to decrease cell viability and induce cell cycle arrest under both normal and hypoxic conditions. spandidos-publications.com

In the context of antiviral research, in vitro studies have highlighted the potential of this compound as a broad-spectrum antiviral agent. biorxiv.orgnews-medical.net It has been shown to inhibit the replication of various viruses, including rhinoviruses, coronaviruses (including SARS-CoV-2), and herpes simplex virus (HSV). biorxiv.orggsconlinepress.com this compound is thought to exert its antiviral effects by interfering with the host cell's metabolic pathways that are essential for viral replication, such as glycolysis and N-linked glycosylation. gsconlinepress.comresearchgate.net For rhinoviruses and coronaviruses, this compound treatment led to a dose-dependent reduction in viral replication in epithelial cells. biorxiv.orgnews-medical.net It disrupts the viral infection cycle by inhibiting the synthesis of both template negative-strand and genomic positive-strand RNA. biorxiv.orgresearchgate.net In studies on HSV, this compound was found to affect the early stages of the viral replication cycle. gsconlinepress.com

Table 1: Effects of 2-Deoxy-D-Glucose on Various Cell Lines in Monolayer Culture

| Cell Line Type | Specific Cell Lines | Observed Effects of this compound | References |

|---|---|---|---|

| Cancer | Breast (1420, SKBR3, MDA-231, MCF-7), Bladder, Prostate, Ovarian (TOV21G, OVTOKO), Lung, Glioma (U87), Papillary Thyroid (BCPAP, CG3) | Inhibition of cell growth, induction of apoptosis, sensitization to chemotherapy, cell cycle arrest. mdpi.comnih.govnih.govresearchgate.netplos.org | mdpi.comnih.govnih.govresearchgate.netplos.org |

| Virally Infected | Epithelial cells (HeLa Ohio), Vero E6 | Inhibition of viral replication (Rhinoviruses, Coronaviruses, SARS-CoV-2, HSV), disruption of viral RNA synthesis. biorxiv.orggsconlinepress.comnih.gov | biorxiv.orggsconlinepress.comnih.gov |

| Malignant | Ovarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial | Proliferation slowdown, proliferation arrest, cell cycle arrest, moderate to massive apoptosis. iiarjournals.org | iiarjournals.org |

| Hepatocellular Carcinoma | HCC cell lines | Decreased cell viability, cell cycle arrest at G0/G1 phase, increased apoptosis. spandidos-publications.com | spandidos-publications.com |

Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids relevant to glucose metabolism research)

The limitations of traditional 2D cell cultures have led to the adoption of more physiologically relevant 3D models, such as spheroids and organoids, for studying the effects of this compound. These advanced models better replicate the microenvironment of tissues, including nutrient and oxygen gradients. mdpi.com

In 3D cancer models, such as spheroids, the effects of this compound can differ from those observed in 2D cultures. For instance, in malignant pleural mesothelioma cell lines, while this compound in combination with chemotherapy showed a synergistic effect in reducing cell proliferation in 2D, it did not enhance the reduction of spheroid growth in 3D. iiarjournals.org This suggests that the three-dimensional structure and cell-extracellular matrix interactions can influence the efficacy of this compound. iiarjournals.org Studies using prostate and bladder cancer cell lines have shown that 3D cultures exhibit increased upstream glycolytic and TCA metabolites compared to the mainly glycolytic metabolism of 2D cultures, which can impact the response to metabolic inhibitors like this compound. mdpi.com The U87MG glioblastoma cell line, which can form spheroids, is considered a valuable model for in vitro 3D uptake experiments of compounds like this compound. researchgate.net

Organoid models are also emerging as crucial tools for investigating glucose metabolism and the effects of this compound. In colorectal cancer (CRC) organoids, this compound was used to lower high glycolytic rates. biorxiv.org While it effectively decreased glycolysis, its combination with 5-fluorouracil (5-FU) did not enhance DNA damage and, in some cases, lowered the effectiveness of 5-FU alone. biorxiv.org Research on ovarian cancer organoids has explored the role of this compound in modulating chemoresistance, indicating the utility of these models in studying complex therapeutic responses. abcam.com Furthermore, studies on human intestinal organoids have utilized radiolabeled glucose analogs to measure glucose uptake, a technique applicable to studying the competitive inhibition by this compound. nih.gov

Table 2: Application of 2-Deoxy-D-Glucose in Advanced In Vitro Models

| Model Type | Cell/Tissue Type | Research Focus | Key Findings | References |

|---|---|---|---|---|

| 3D Spheroids | Malignant Pleural Mesothelioma (MeT-5A, M14K, MSTO, ZL34) | Combination therapy with chemotherapy | This compound did not enhance the effect of chemotherapy on spheroid growth. iiarjournals.org | iiarjournals.org |

| Organoids | Colorectal Cancer (CRC) | Combination therapy with 5-FU | This compound decreased glycolysis but did not improve 5-FU efficacy. biorxiv.org | biorxiv.org |

| Organoids | Ovarian Cancer | Chemoresistance | Investigated the role of this compound in modulating glycolysis and angiogenesis. abcam.com | abcam.com |

| 3D Adipocyte Culture | Human Preadipocytes | Glucose uptake assay | Utilized radiolabeled deoxy-D-glucose to measure insulin-stimulated glucose uptake. nih.gov | nih.gov |

In Vivo Studies Utilizing Preclinical Animal Models

Preclinical Animal Models for Cancer Research

In vivo studies using preclinical animal models have been crucial in evaluating the antitumor effects of this compound. These studies have largely focused on its ability to inhibit tumor growth and enhance the efficacy of other cancer therapies.

In a rat model of N-diethylnitrosamine (DEN)-induced hepatocarcinogenesis, this compound was shown to significantly delay the development of liver cancer and prolong survival time. spandidos-publications.com It achieved this by decreasing cell proliferation and increasing apoptosis in the hepatoma tissues, primarily by suppressing glycolysis and subsequent metabolic pathways like the tricarboxylic acid cycle and fatty acid biosynthesis. spandidos-publications.com

Mouse xenograft models have also been widely used. The combination of this compound with metformin (B114582), an AMPK agonist, was effective in inhibiting tumor growth across a broad spectrum of human tumors. aacrjournals.org This combination led to significant tumor cell death associated with a decrease in cellular ATP. aacrjournals.org In a mouse model of intracranial glioma, a near-infrared dye-labeled this compound (IRDye800CW 2-DG) was used for in vivo fluorescence imaging, demonstrating significantly higher accumulation of the agent in tumors compared to normal brain tissue. plos.org This highlights its potential for both therapeutic and diagnostic applications. plos.org Furthermore, this compound has been shown to increase the efficacy of doxorubicin and paclitaxel (B517696) in human osteosarcoma and non-small cell lung cancers in vivo. plos.org

Animal Models in Antiviral Research

The application of this compound in preclinical animal models for antiviral research is an area of growing interest, although it has been met with mixed results. While in vitro studies often show promising antiviral activity, translating these findings to in vivo models has been challenging. nih.gov

For instance, despite positive cell culture data for herpes simplex virus (HSV) infections, there has been a lack of significant positive outcomes in animal studies. nih.gov This discrepancy may be due to factors such as the pharmacokinetic properties of this compound. nih.gov

However, research in other areas suggests potential. In a mouse model for inflammatory bowel disease, this compound was shown to alleviate inflammation. nih.gov Given that viral infections often trigger inflammatory responses, this anti-inflammatory property of this compound could be beneficial. nih.gov Additionally, in a mouse model of dermatitis, administration of this compound was found to ameliorate the condition, suggesting it can modulate immune responses in vivo. mdpi.com While not directly antiviral studies, these findings point to systemic effects of this compound that could be relevant in the context of viral diseases. The recent exploration of this compound in the context of SARS-CoV-2 has spurred further interest in its in vivo antiviral potential. mdpi.com

Investigation in Neurodegenerative Disease Models

Preclinical animal models of neurodegenerative diseases have been instrumental in exploring the neuroprotective effects of this compound. A key mechanism appears to be the induction of ketogenesis, providing an alternative energy source for the brain.

In a female triple-transgenic mouse model of Alzheimer's disease (3xTgAD), dietary administration of this compound was found to increase serum ketone body levels and enhance mitochondrial bioenergetic capacity. plos.orgresearchgate.net This was accompanied by a significant reduction in both amyloid precursor protein (APP) and amyloid-beta (Aβ) oligomers, key pathological markers of Alzheimer's disease. plos.orgresearchgate.net The study suggested that this compound induced a shift towards a non-amyloidogenic pathway and increased the expression of genes involved in Aβ clearance. plos.orgresearchgate.net

Furthermore, this compound has demonstrated neuroprotective effects in a mouse model of Parkinson's disease, where it was shown to induce a faster recovery in behavioral disturbances caused by the neurotoxin MPTP. scirp.org In a rat model, this compound has also been shown to be effective against convulsions and epileptic seizures, with its anticonvulsant actions linked to the modulation of glucose metabolism. scirp.org Chemical exchange saturation transfer (CEST) MRI in a mouse model of Alzheimer's disease (APP23 transgenic mice) showed a clear reduction in this compound uptake in various brain regions, mirroring the cerebral hypometabolism observed in Alzheimer's patients. ucl.ac.uk

Table 3: Summary of 2-Deoxy-D-Glucose Research in Preclinical Animal Models

| Disease Model | Animal Model | Key Findings | References |

|---|---|---|---|

| Cancer | Rat (DEN-induced hepatocarcinogenesis) | Delayed hepatocarcinogenesis, prolonged survival, suppressed tumor cell metabolism. spandidos-publications.com | spandidos-publications.com |

| Cancer | Mouse (Xenograft models) | Inhibited tumor growth in combination with metformin; enhanced efficacy of doxorubicin and paclitaxel. plos.orgaacrjournals.org | plos.orgaacrjournals.org |

| Cancer | Mouse (Intracranial glioma) | Higher accumulation of labeled this compound in tumors, enabling in vivo imaging. plos.org | plos.org |

| Neurodegeneration | Mouse (3xTgAD model of Alzheimer's) | Increased ketogenesis, enhanced mitochondrial function, reduced amyloid pathology. plos.orgresearchgate.net | plos.orgresearchgate.net |

| Neurodegeneration | Mouse (MPTP model of Parkinson's) | Faster recovery from behavioral disturbances. scirp.org | scirp.org |

| Neurodegeneration | Rat (Epilepsy model) | Anticonvulsant and antiepileptic effects. scirp.org | scirp.org |

| Dermatitis | Mouse (TPA and oxazolone-induced) | Ameliorated dermatitis through anti-inflammatory effects. mdpi.com | mdpi.com |

Studies in Models of Inflammatory Conditions

Preclinical research has explored the effects of 2-Deoxy-D-Glucose (2-DG) in various animal models of inflammatory conditions, revealing its potential as a modulator of the immune response. These studies suggest that by interfering with glucose metabolism, 2-DG can influence the behavior of immune cells and the production of inflammatory mediators.

In mouse models of inflammatory bowel disease, such as dextran (B179266) sodium sulfate-induced colitis, 2-DG has been shown to completely inhibit the condition. nih.gov Similarly, in a mouse model for human rheumatoid arthritis (laminarin-induced arthritis in SKG mice), 2-DG administration alleviated the disease. nih.gov The therapeutic effects in these models are partly attributed to the inhibition of interleukin-6 (IL-6) signaling. nih.gov Research indicates that 2-DG can inhibit the N-linked glycosylation of the IL-6 receptor subunit gp130, which prevents the receptor from binding to IL-6 and activating downstream signaling pathways. nih.gov

Furthermore, 2-DG has demonstrated efficacy in a mouse model of allergic airway inflammation by preventing M2 macrophage polarization. frontiersin.org The inhibition of glycolysis by 2-DG in macrophages appears to activate the AMPK-Hif-1α-dependent pathway, leading to a decrease in M2 polarized macrophages and a reduction in disease progression. frontiersin.org This effect on M2 macrophages, which are typically associated with anti-inflammatory responses but can contribute to pathology in certain allergic and tumor contexts, was achieved without inducing cell death. frontiersin.org

Studies have also shown that 2-DG can reduce the inflammatory responses triggered by lipopolysaccharide (LPS), a model for a cytokine storm. nih.govplos.org In LPS-injected mice, 2-DG reduced systemic and macrophage-specific inflammatory responses. It was found to decrease the levels of co-stimulatory surface markers on macrophages and their effector functions. The anti-inflammatory properties of 2-DG are also linked to its ability to inhibit signals for other proinflammatory cytokines like TNF-α and IL-1β. nih.gov In a mouse model of dermatitis, topical administration of 2-DG was also found to ameliorate inflammation. nih.gov

However, some studies present a more complex picture. In a preclinical model of spinal cord injury in rats, a specific regimen of 2-DG did not show beneficial effects on established spinal inflammation and unexpectedly led to some pro-inflammatory effects in uninjured animals. oup.comwikipedia.org

Table 1: Effects of 2-Deoxy-D-Glucose in Preclinical Models of Inflammation

| Model | Animal | Key Findings | Reference(s) |

| Dextran Sodium Sulfate-Induced Colitis | Mouse | 2-DG completely inhibited colitis. | nih.gov |

| Laminarin-Induced Arthritis (SKG mice) | Mouse | 2-DG alleviated arthritis. | nih.gov |

| Allergic Airway Inflammation | Mouse | 2-DG prevented M2 macrophage polarization and disease progression. | frontiersin.org |

| Lipopolysaccharide (LPS) Shock | Mouse | 2-DG prevented death and reduced inflammatory responses. | nih.govplos.org |

| Diethylnitrosamine-Induced Acute Inflammation | Mouse | Oral 2-DG reduced serum levels of TNF-α and IL-6. | nih.gov |

| TPA-Induced Dermatitis | Mouse | Topical 2-DG ameliorated inflammation and edema. | nih.gov |

| Spinal Cord Injury | Rat | 2-DG did not reduce neuroinflammation and showed some pro-inflammatory effects in sham animals. | oup.comwikipedia.org |

Research in Glycogen (B147801) Storage Disease Animal Models

Based on available preclinical research, there is limited to no direct evidence of 2-Deoxy-D-Glucose (2-DG) being specifically studied in animal models of Glycogen Storage Diseases (GSD). nih.govresearchgate.netresearchgate.net GSDs are a group of genetic disorders resulting from defects in the enzymes involved in glycogen metabolism, leading to the accumulation of abnormal amounts or types of glycogen in various tissues. nih.gov While numerous animal models exist to study the pathophysiology of different types of GSD, the investigation of 2-DG as a potential therapeutic agent in these specific models has not been extensively reported in scientific literature. nih.govresearchgate.net

However, research in other fields, particularly oncology, has shed light on how 2-DG affects glycogen metabolism. It is known that 2-DG, as a glucose analog, can be taken up by cells and phosphorylated to 2-DG-6-phosphate. researchgate.net This molecule can then be incorporated into glycogen. frontiersin.org This incorporation of 2-DG into the glycogen structure has been shown to antagonize glycogenolysis (the breakdown of glycogen). frontiersin.org This action suggests a potential, though purely hypothetical, mechanism by which 2-DG could influence the dynamics of glycogen stores. In conditions of excessive glycogen accumulation, such as in many GSDs, interfering with glycogen metabolism is a primary therapeutic goal. Substrate reduction therapy, which aims to inhibit glycogen synthesis, is an experimental strategy being tested in animal models of GSD.

Given that 2-DG can be metabolized into glycogen and can affect its breakdown, it could theoretically impact the pathophysiology of GSDs. However, without direct studies in GSD animal models, it is impossible to determine whether the effect would be beneficial or detrimental. The complexity of GSDs, with different enzymatic defects leading to varied impacts on glycogen structure and metabolism, would necessitate specific investigations for each type of GSD.

Modulation of Seizure Activity in Experimental Models

The effects of 2-Deoxy-D-Glucose (2-DG) on seizure activity have been extensively investigated in a variety of experimental models, revealing a complex profile that includes both anticonvulsant and, in some instances, proconvulsant properties. The primary mechanism underlying its anticonvulsant effects is believed to be the partial inhibition of glycolysis. researchgate.net

In several in vivo models, 2-DG has demonstrated clear anticonvulsant effects. It has been shown to suppress seizures in the 6-Hz corneal stimulation model and in audiogenic seizure-susceptible mice. In the rat perforant path kindling model, a model of focal-onset seizures, 2-DG increased the after-discharge threshold, indicating an anticonvulsant effect. researchgate.net Furthermore, chronic administration of 2-DG has shown antiepileptic effects by slowing the progression of kindled seizures. researchgate.net Studies in hippocampal slices have also shown that 2-DG can decrease the frequency of interictal bursts induced by various chemoconvulsants. researchgate.net

The mechanism of action is thought to be linked to the altered metabolic state of neurons. By inhibiting glycolysis, 2-DG may reduce the ATP available for glutamate (B1630785) release from presynaptic terminals, thereby dampening excitatory synaptic transmission. It has also been shown to decrease the excitability of excitatory neurons while not affecting inhibitory interneurons, which could contribute to its anticonvulsant properties. nih.govresearchgate.net

However, the effects of 2-DG are not universally anticonvulsant across all models. In contrast to its effects in the 6-Hz and kindling models, 2-DG did not protect against seizures induced by maximal electroshock or pentylenetetrazol. In some models, such as the intravenous pentylenetetrazol and kainic acid tests, 2-DG has been reported to decrease the seizure threshold, exhibiting proconvulsant effects. This dual role suggests that the effect of 2-DG on neuronal excitability is highly dependent on the specific experimental model and the underlying mechanisms of seizure generation in that model.

Table 2: Effects of 2-Deoxy-D-Glucose on Seizure Activity in Preclinical Models

| Seizure Model | Animal/System | Effect of 2-DG | Reference(s) |

| 6-Hz Corneal Stimulation | Mouse | Anticonvulsant (increased seizure threshold) | |

| Amygdala and Olfactory Tract Kindling | Rat | Anticonvulsant (retarded seizure progression) | researchgate.net |

| Frings Audiogenic Seizure-Susceptible | Mouse | Anticonvulsant | |

| High K+, 4-AP, Bicuculline-induced bursts | Hippocampal Slices | Anticonvulsant (decreased burst frequency) | researchgate.net |

| Maximal Electroshock (MES) | Mouse/Rat | No protection | |

| Pentylenetetrazol (PTZ)-induced seizures | Mouse/Rat | No protection / Proconvulsant (decreased threshold) | |

| Intravenous Kainic Acid Test | Mouse | Proconvulsant (decreased threshold) | |

| Controlled Cortical Impact (TBI model) | Mouse | Attenuated epileptiform activity | researchgate.net |

Insights from Comparative Studies with Other Metabolic Modulators in Preclinical Settings (e.g., Metformin)

Comparative studies of 2-Deoxy-D-Glucose (2-DG) with other metabolic modulators, particularly the anti-diabetic drug metformin, have been conducted primarily in the context of preclinical cancer research. These studies provide insights into the distinct and overlapping mechanisms by which these agents affect cellular bioenergetics.

Both 2-DG and metformin target cellular metabolism, but through different primary mechanisms. 2-DG directly inhibits glycolysis, while metformin's primary effect is the inhibition of mitochondrial respiratory chain complex I, which impairs oxidative phosphorylation (OXPHOS).

In in vitro studies using cancer cell lines, 2-DG alone was often not sufficient to induce significant cell death. Similarly, metformin alone showed dose-dependent antitumor activity. However, the combination of 2-DG and metformin has been shown to lead to a significant increase in cancer cell death compared to either agent alone. This synergistic effect is attributed to the dual blockade of the two major energy production pathways in the cell: glycolysis and mitochondrial respiration. The combined treatment leads to a severe depletion of cellular ATP, prolonged activation of AMP-activated protein kinase (AMPK), and sustained autophagy.

Interestingly, a similar synergistic effect was not observed when 2-DG was combined with AICAR, another AMPK activator. Further investigation revealed that while both metformin and AICAR activate AMPK, AICAR was found to augment mitochondrial energy production, which could counteract the effects of glycolytic inhibition by 2-DG. In contrast, metformin's inhibition of OXPHOS complements the action of 2-DG, leading to a more profound energetic crisis in cancer cells. The combination of 2-DG and metformin has also been shown to inhibit tumor growth in mouse xenograft models.

In the context of the immune response, one study comparing 2-DG and metformin in an in vivo model of herpes simplex virus infection found that metformin, but not 2-DG, led to the expansion of certain T cell subsets. This suggests that while both are metabolic modulators, they can have distinct effects on immune cell function and differentiation.

Table 3: Comparative Effects of 2-Deoxy-D-Glucose and Metformin in Preclinical Models

| Cell/Animal Model | Key Comparative Findings | Reference(s) |

| Various Cancer Cell Lines (in vitro) | Combination of 2-DG and metformin synergistically increased cell death and decreased cellular ATP. | |

| Breast Cancer Cell Lines (in vitro) | Combination of 2-DG and metformin led to a significantly higher reduction in cell viability than either agent alone. | |

| Mouse Xenograft Models (Cancer) | The combination of 2-DG and metformin inhibited tumor growth more effectively than single agents. | |

| Cancer Cell Lines (in vitro) | 2-DG combined with AICAR (another AMPK activator) failed to induce cell death, unlike the 2-DG and metformin combination. | |

| Microvascular Endothelial Cells (in vitro) | Metformin alone increased glycolysis, while 2-DG inhibited it. The combination further decreased total VEGFR2 levels compared to 2-DG alone. | |

| Herpes Simplex Virus Model (in vivo) | Metformin, but not 2-DG, led to the expansion of some T cell functional subsets. |

Analytical and Synthetic Methodologies for 2 Deoxy D Glucose Research

Research-Oriented Synthetic Approaches for 2-Deoxy-D-Glucose and Its Analogs

The synthesis of 2-deoxy-D-glucose and its analogs for research purposes involves a variety of chemical strategies aimed at achieving desired yields and stereoselectivity. The absence of an oxygenation at the C-2 position in deoxy-sugars presents challenges in controlling selectivity during glycosylation reactions, a key step in assembling larger oligosaccharides containing these residues. acs.org

General Synthetic Strategies (e.g., From Glucal Derivatives, Direct Synthesis, Indirect Synthesis, De Novo Synthesis)

Several fundamental approaches exist for the synthesis of 2-deoxy sugars, including 2-DG. These strategies can be broadly categorized into direct synthesis, indirect synthesis, addition to glycals, and de novo synthesis. acs.orgnih.gov

Direct Synthesis: This approach involves the direct reaction of an activated electrophilic deoxy-sugar donor with a nucleophilic acceptor. acs.orgnih.gov While straightforward, controlling selectivity in direct glycosylation reactions of 2-deoxy sugars can be challenging. acs.orgnih.gov Research efforts have focused on optimizing promoter, solvent, and protecting group choices to improve selectivity. acs.orgnih.gov

Indirect Synthesis: Indirect methods utilize a temporary participating group at the C-2 position of a glycosyl donor, such as a halide, alkylthio, or alkylseleno functionality, to direct the stereoselectivity of the glycosylation reaction. rsc.org While often achieving high selectivity, this approach requires additional steps for the introduction and removal of the temporary group. rsc.org

Addition to Glycals: Glycals, which are cyclic enol ethers of sugars, serve as common starting materials for 2-DG synthesis. nih.gov A general conversion involves the halogenation of the glycal at C-2, followed by replacement of the halogen with hydrogen. nih.gov For example, D-glucal can undergo haloalkoxylation to yield alkyl 2-deoxy-2-halo-D-gluco/mannopyranoside, which is subsequently reduced and hydrolyzed to produce 2-deoxy-D-glucose. indiascienceandtechnology.gov.ingoogle.com

De Novo Synthesis: De novo synthesis involves constructing the sugar molecule from simpler, non-carbohydrate precursors. This approach offers flexibility in creating modified or labeled deoxy sugars. acs.orgnih.gov

Enzymatic Synthesis and Derivatization for Research Probes

Enzymatic methods offer an alternative or complementary approach to chemical synthesis for producing 2-DG and its derivatives, particularly for creating specific research probes. Enzymes like amylosucrase have been utilized for the enzymatic synthesis of 2-deoxyglucose-containing maltooligosaccharides (2-DG-MOs). researchgate.netnih.gov These enzymatic approaches can be valuable for generating labeled 2-DG derivatives used in tracing glucose absorption and metabolism in biological systems. researchgate.netnih.gov

Development of Halogenated and Radiotracer Analogs for Research Applications (e.g., ¹⁸F-FDG Precursor Synthesis, ⁶⁸Ga-DOTA-DG)

Halogenated and radiolabeled analogs of 2-DG are crucial research tools, particularly in imaging and metabolic studies.

¹⁸F-FDG Synthesis: 2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a widely used radiotracer in positron emission tomography (PET). wikipedia.orgwikiwand.com Its synthesis typically involves the substitution of a leaving group, often a triflate, at the C-2 position of a protected mannose derivative with ¹⁸F-fluoride. isotope-cmr.com This process requires specialized radiochemistry techniques due to the short half-life of ¹⁸F.

⁶⁸Ga-DOTA-DG Synthesis: Research has explored the development of other radiolabeled 2-DG analogs, such as ⁶⁸Ga-DOTA-2-deoxy-D-glucosamine (⁶⁸Ga-DOTA-DG). nih.govnih.govresearchgate.net This involves synthesizing a precursor molecule, DOTA-2-deoxy-D-glucosamine, from D-glucosamine hydrochloride and a DOTA derivative. nih.govnih.govresearchgate.net Radiolabeling with ⁶⁸Ga can be achieved efficiently, for instance, using microwave heating. nih.govnih.govresearchgate.net Studies have compared the uptake of ⁶⁸Ga-DOTA-DG and ¹⁸F-FDG in cell lines, showing comparable uptake levels in some cases, although the uptake mechanisms may differ. nih.govresearchgate.netresearchgate.net

Prodrug Strategies for Enhanced Research Utility in Experimental Systems

To address limitations in the pharmacokinetic properties of 2-DG, such as poor bioavailability and rapid metabolism, prodrug strategies have been developed for research applications. nih.govresearchgate.net Ester derivatives of 2-DG, particularly acetylated forms, have been synthesized as potential prodrugs. nih.govresearchgate.net The hypothesis is that ubiquitous esterases in biological systems can cleave the ester bonds, regenerating the active 2-DG. nih.govresearchgate.net This approach aims to increase the circulation time and improve tissue penetration of 2-DG in experimental systems. nih.govresearchgate.net For example, 3,6-di-O-acetyl-2-deoxy-D-glucose (WP1122) has been investigated as a prodrug that can cross the blood-brain barrier by passive diffusion and is then deacetylated intracellularly to release 2-DG-6P. mdpi.com

Advanced Techniques for 2-Deoxy-D-Glucose Detection and Quantification in Research Contexts

Accurate detection and quantification of 2-DG are essential for studying its uptake, metabolism, and distribution in various research settings. A range of analytical techniques have been developed for this purpose.

Chromatographic Methods (e.g., HPLC, GC, CZE)

Chromatographic methods are widely used for the separation, detection, and quantification of 2-DG and its metabolites in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique employed for determining the concentration and purity of 2-DG. nih.govbenthamscience.comgoogle.com Various column types and mobile phases have been utilized for separating 2-DG from related sugars like glucose. nih.govnih.govscholarsresearchlibrary.comgoogle.com UV detection at low wavelengths (e.g., 195 nm) can be used, although 2-DG lacks a strong chromophore above 200 nm. nih.govgoogle.com More sensitive detection methods, such as fluorescence detection after derivatization or coupling with mass spectrometry (HPLC-MS/MS), have been developed to improve sensitivity and selectivity, particularly in complex biological matrices like plasma. nih.gov HPLC-MS/MS methods have been shown to effectively separate 2-DG from other monosaccharides. nih.gov Hydrophilic interaction chromatography (HILIC) coupled with evaporative light scattering detection (ELSD) is another reported HPLC method capable of separating 2-DG from its precursors and starting materials. scholarsresearchlibrary.com

Table 1: Examples of HPLC Conditions for 2-DG Analysis

| Column Type | Mobile Phase | Detection Method | Application Context | Reference |

| μBondapak NH₂ or MicroPak NH₂ | 85% MeCN/H₂O | UV (195 nm) | Topical formulations | nih.govgoogle.com |

| Luna NH₂ (3 μm, 2x100 mm) | 17% water / 83% MeCN | MS/MS (Negative) | Rat serum (PK studies) | nih.gov |

| Altech Altima HP HILIC | Water/Acetonitrile | ELSD | Purity/Quantification | scholarsresearchlibrary.com |

Gas Chromatography (GC): GC has also been used for determining the purity of 2-DG preparations. google.comnih.govgoogle.com Since 2-DG is a non-volatile solid, it typically requires derivatization to a volatile form, such as a trimethylsilylated derivative, before GC analysis. nih.govgoogle.com GC headspace analysis can also be used to determine residual solvents in 2-DG samples. benthamscience.com

Capillary Zone Electrophoresis (CZE): While less commonly cited specifically for 2-DG in the provided snippets, electrophoretic methods like CZE are general techniques used for carbohydrate analysis and could potentially be applied to 2-DG research. researchgate.net

Mass Spectrometry-Based Metabolomic Fingerprinting

Mass spectrometry (MS)-based metabolomic fingerprinting is a powerful approach for analyzing the metabolic alterations induced by 2-Deoxy-D-glucose in biological systems. This technique allows for the identification and quantification of a wide range of metabolites, providing a comprehensive snapshot of the cellular metabolic state. Studies have employed MS-based targeted metabolomic analysis to investigate the metabolic changes in cells treated with 2-DG. mdpi.com For instance, capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) has been used to assess the metabolism of 2-DG in cancer cell lines, identifying and quantifying numerous target metabolites. jst.go.jp

While MS is valuable for metabolomic studies involving 2-DG, the direct detection of 2-DG itself by some MS methods can be challenging due to potential interference from structurally related endogenous metabolites like glucose. researchgate.net However, specific MS methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed for the sensitive and selective quantification of 2-DG and its phosphorylated metabolite, 2-DG-6-P, in biological samples like serum. nih.gov These methods often utilize techniques like multi-reaction monitoring (MRM) to enhance specificity. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has been used for the characterization and purity analysis of 2-Deoxy-D-glucose, revealing characteristic ions such as the [M+Na]+ ion at m/z 187. benthamscience.com

MS-based metabolomics can be applied at different scales, from population-level studies to single-cell analysis, providing insights into metabolic heterogeneity within a cell population treated with 2-DG. pnas.org

Spectrophotometric and Fluorometric Assays in Experimental Systems

Spectrophotometric and fluorometric assays are widely used in experimental systems for the detection and quantification of 2-Deoxy-D-glucose, often indirectly by measuring the accumulation of its phosphorylated form, 2-DG-6-P, or through coupled enzymatic reactions. These methods offer advantages in terms of simplicity and suitability for high-throughput screening in research settings.

One approach involves enzymatic detection of 2-DG-6-P using colorimetric, fluorometric, or luminometric methods. taylorandfrancis.com These non-radioactive enzymatic detection methods for 2-DG-6-P are widely used due to their simplicity and the avoidance of radioactive materials. taylorandfrancis.com Spectrophotometric methods, such as the reaction of 2-DG with 3,5-Dinitrosalicylic acid (DNSA reagent), can also be employed to quantify 2-DG by measuring the absorbance of the resulting colored product. researchgate.net

Fluorometric techniques can offer high sensitivity for detecting analytes, often capable of detecting picomolar to nanomolar concentrations. drawellanalytical.com While direct fluorometric measurement of 2-DG is not common due to its lack of intrinsic fluorescence, enzyme-coupled assays can generate fluorescent products proportional to 2-DG uptake or metabolism. It is important to note that 2-DG can potentially interfere with some spectrophotometric and fluorometric methods designed for glucose determination, which should be considered when analyzing samples containing both sugars. ahajournals.org

Enzyme-Based Detection Systems for Research Assays (e.g., Glucose Oxidase, Hexokinase)

Enzyme-based detection systems are fundamental to many assays used in 2-Deoxy-D-glucose research, particularly for assessing glucose uptake and hexokinase activity. Hexokinase plays a critical role as it phosphorylates 2-DG to 2-DG-6-P, effectively trapping it within the cell and initiating its inhibitory effects on glycolysis. taylorandfrancis.comsigmaaldrich.comnih.gov

Enzyme cycling methods utilizing 2-DG are employed in colorimetric and fluorometric plate assays to measure glucose uptake. dojindo.comdojindo.com These methods typically involve the phosphorylation of 2-DG by hexokinase, followed by enzymatic steps that generate a detectable signal proportional to the accumulated 2-DG-6-P.

Glucose oxidase and hexokinase are also commonly used enzymes in assays for glucose analysis, and the presence of 2-DG can lead to interference in these methods because hexokinase can utilize 2-DG as a substrate. ahajournals.orgresearchgate.net Coupled enzyme assays involving hexokinase are well-established for measuring hexokinase activity and studying its interaction with glucose analogs like 2-DG. nih.govresearchgate.net These assays often link the hexokinase reaction to other enzymatic reactions that produce a measurable change in absorbance or fluorescence. For example, hexokinase activity can be coupled to pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to measure ADP formation. researchgate.net Research findings indicate that hexokinase enzymes from various organisms can utilize 2-Deoxy-D-glucose as a substrate. researchgate.net

Fluorescent Analog-Based Assays for Cellular Uptake and Imaging Studies (e.g., 2-NBDG)

Fluorescent analogs of glucose, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG), are widely used tools for visualizing and quantifying cellular glucose uptake and for imaging studies in research. dojindo.comdojindo.comresearchgate.netscite.ai 2-NBDG is transported into cells by glucose transporters, similar to 2-DG and glucose. researchgate.net Once inside the cell, 2-NBDG can be phosphorylated by hexokinase, leading to its intracellular accumulation and allowing for the assessment of glucose uptake activity through fluorescence microscopy or flow cytometry. dojindo.comdojindo.comresearchgate.netscite.ai

Assays using 2-NBDG enable the monitoring of glucose uptake in real-time and can demonstrate properties such as saturation and competition with D-glucose, confirming that its uptake is mediated by glucose transport systems. researchgate.netscite.ai Studies have utilized 2-NBDG to investigate glucose uptake in various cell types, including tumor cells, and in in vivo models. researchgate.netscite.aiplos.orgoncotarget.com While 2-NBDG is a valuable tool for cellular imaging and uptake studies, its sensitivity can sometimes be a limiting factor compared to other methods. dojindo.comdojindo.com Despite this, fluorescent analog-based assays provide a convenient and visually intuitive way to study the dynamics of glucose uptake and its modulation by compounds like 2-DG.

Theoretical Frameworks and Conceptual Advancements in 2 Deoxy D Glucose Research

Re-evaluation of the Warburg Effect and 2-Deoxy-D-Glucose's Role in Cellular Metabolism

The Warburg effect, a seminal observation in cancer biology, describes the propensity of cancer cells to favor aerobic glycolysis—metabolizing glucose to lactate (B86563) even in the presence of ample oxygen—over the more energy-efficient oxidative phosphorylation pathway. nih.govd-nb.infonih.gov This metabolic shift is not merely a byproduct of malignant transformation but is now understood to be a core driver of tumor growth, providing a rapid, albeit less efficient, means of ATP production and, crucially, supplying the anabolic precursors necessary for cell proliferation. d-nb.infonih.gov The reliance of many tumors on this altered glucose metabolism presents a therapeutic window, making the glycolytic pathway an attractive target for anticancer strategies. nih.govd-nb.info

2-Deoxy-D-glucose (DG-Gluc), a synthetic analog of glucose, has been a cornerstone of research aimed at exploiting the Warburg effect. nih.govmdpi.com Transported into cells via glucose transporters (GLUTs), this compound is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (this compound-6P). mdpi.commdpi.com Unlike its natural counterpart, this compound-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. mdpi.commdpi.compnas.org This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively creating a bottleneck in the glycolytic pathway. mdpi.compnas.orgrndsystems.com The direct consequence is a depletion of cellular ATP and a disruption of the metabolic fluxes that sustain cancer cell growth and survival. nih.govmdpi.com

However, the role of this compound extends beyond a simple catabolic blockade. pnas.org Research has revealed that its biological effects are multifaceted, including the induction of oxidative stress and interference with N-linked glycosylation, a critical process for protein folding and function. nih.govresearchgate.net The efficacy of this compound as a glycolytic inhibitor is particularly pronounced under hypoxic conditions, which are common within solid tumors and further enhance the reliance on glycolysis. mdpi.comspandidos-publications.com In normoxic environments, some cancer cells can circumvent the effects of this compound by utilizing alternative energy sources like fatty acids or amino acids. mdpi.com This highlights the complexity of tumor metabolism and the need for a nuanced understanding of how this compound interacts with the intricate metabolic network of cancer cells.

Recent investigations have also underscored that the sensitivity of cancer cells to this compound is not uniform. For instance, aggressive cancers like glioblastoma multiforme and pancreatic ductal adenocarcinoma exhibit a strong dependence on glycolysis, making them theoretically more susceptible to this compound. mdpi.commdpi.com Yet, factors such as the expression levels of glycolytic enzymes and the activity of hypoxia-inducible factors can modulate this sensitivity. mdpi.comaacrjournals.org

Interplay with Key Cellular Signaling Networks (e.g., AMPK, HIF-1α, mTORC1)

The metabolic perturbations induced by 2-Deoxy-D-Glucose (this compound) resonate through critical cellular signaling networks, most notably AMP-activated protein kinase (AMPK), hypoxia-inducible factor-1α (HIF-1α), and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). These pathways are central regulators of cellular energy homeostasis, growth, and survival, and their interaction with this compound is pivotal to its biological effects.

AMPK: As an energy sensor, AMPK is activated in response to a high AMP:ATP ratio, a direct consequence of the glycolytic inhibition by this compound. mdpi.comaacrjournals.org The accumulation of this compound-6-phosphate disrupts ATP production, leading to increased cellular AMP levels and subsequent AMPK activation. mdpi.complos.org Activated AMPK orchestrates a metabolic switch, promoting catabolic processes to generate ATP while inhibiting anabolic pathways to conserve energy. spandidos-publications.com A key downstream target of AMPK is the mTORC1 signaling pathway. mdpi.com AMPK can directly phosphorylate and activate the tuberous sclerosis complex (TSC1/TSC2), which in turn inhibits mTORC1. aai.org This inhibition of mTORC1 by this compound-activated AMPK can lead to the induction of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles depending on the cellular context. mdpi.comresearchgate.net

HIF-1α: In the hypoxic microenvironment of solid tumors, the transcription factor HIF-1α is a master regulator of the adaptive response to low oxygen. mdpi.comspandidos-publications.com HIF-1α drives the expression of genes encoding glucose transporters and numerous glycolytic enzymes, thereby enhancing the glycolytic capacity of cancer cells. d-nb.infomdpi.comfrontiersin.org This HIF-1α-mediated upregulation of the glycolytic machinery can confer resistance to this compound. aacrjournals.orgnih.gov By increasing the levels of enzymes like hexokinase, cancer cells can effectively compete with this compound for glucose, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. mdpi.comaacrjournals.org Conversely, some studies suggest that this compound can also inhibit HIF-1α expression, adding another layer of complexity to their interaction. spandidos-publications.com This suggests a potential synergistic effect when combining this compound with HIF-1α inhibitors. mdpi.com